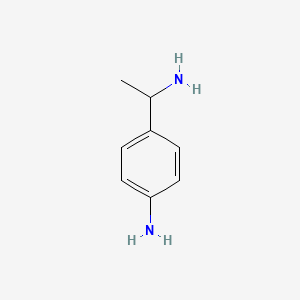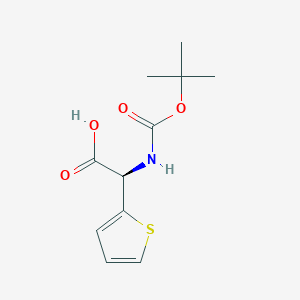
1-Bencil-1H-indol-5-carbonitrilo
Descripción general
Descripción
1-Benzyl-1H-indole-5-carbonitrile is a chemical compound with the molecular formula C16H12N2. It is an indole derivative, which means it contains the indole structure, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
1-Benzyl-1H-indole-5-carbonitrile has several scientific research applications:
Mecanismo De Acción
- The primary targets of 1-Benzyl-1H-indole-5-carbonitrile are not explicitly mentioned in the available literature. However, indole derivatives often interact with various receptors due to their aromatic nature and π-electron delocalization .
- Generally, indole derivatives can modulate various cellular processes, including signal transduction pathways, enzyme activity, and gene expression .
Target of Action
Mode of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
1-Benzyl-1H-indole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-Benzyl-1H-indole-5-carbonitrile, have been shown to bind with high affinity to multiple receptors, which can influence their biological activity . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
1-Benzyl-1H-indole-5-carbonitrile has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, 1-Benzyl-1H-indole-5-carbonitrile may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-1H-indole-5-carbonitrile involves its interactions with biomolecules at the molecular level. It can bind to specific receptors and enzymes, leading to enzyme inhibition or activation. These binding interactions often result in conformational changes in the target biomolecules, which can affect their activity and function. For instance, indole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . Additionally, 1-Benzyl-1H-indole-5-carbonitrile may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-1H-indole-5-carbonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to 1-Benzyl-1H-indole-5-carbonitrile in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 1-Benzyl-1H-indole-5-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anticancer or antimicrobial activity. At high doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biological activity. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the potential risks.
Metabolic Pathways
1-Benzyl-1H-indole-5-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified metabolites . These metabolic transformations can affect the compound’s biological activity and pharmacokinetics. Additionally, 1-Benzyl-1H-indole-5-carbonitrile may influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels.
Transport and Distribution
The transport and distribution of 1-Benzyl-1H-indole-5-carbonitrile within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, which facilitate its uptake and distribution . For example, indole derivatives have been shown to interact with ATP-binding cassette (ABC) transporters, which play a role in drug efflux and resistance. The localization and accumulation of 1-Benzyl-1H-indole-5-carbonitrile in specific tissues and cellular compartments can influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 1-Benzyl-1H-indole-5-carbonitrile is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been reported to localize in the mitochondria, where they can influence mitochondrial function and apoptosis. The subcellular distribution of 1-Benzyl-1H-indole-5-carbonitrile can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
The synthesis of 1-Benzyl-1H-indole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials. The reaction is typically carried out in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol . Another approach involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by the elimination of the tosyl masking group .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
1-Benzyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while substitution reactions can introduce various functional groups onto the indole ring.
Comparación Con Compuestos Similares
1-Benzyl-1H-indole-5-carbonitrile can be compared with other indole derivatives, such as:
- 1-Methyl-1H-indole-3-carbonitrile
- 1-Benzyl-2-phenyl-1H-indole
- 1-Benzyl-5-bromo-1H-indole
These compounds share the indole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. For example, the presence of a bromine atom in 1-Benzyl-5-bromo-1H-indole may enhance its reactivity in certain substitution reactions compared to 1-Benzyl-1H-indole-5-carbonitrile.
Propiedades
IUPAC Name |
1-benzylindole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-14-6-7-16-15(10-14)8-9-18(16)12-13-4-2-1-3-5-13/h1-10H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCSETGZSGBGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583016 | |
| Record name | 1-Benzyl-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80531-13-1 | |
| Record name | 1-Benzyl-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)
